

# CCT245232: A Comparative Guide to a Selective CHK1 Inhibitor

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## Compound of Interest

Compound Name: CCT245232

Cat. No.: B15143404

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This guide provides a comprehensive validation of **CCT245232**'s role as a selective Checkpoint Kinase 1 (CHK1) inhibitor. Through objective comparisons with other known CHK1 inhibitors—AZD7762, LY2603618, and MK-8776—this document outlines supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and workflows. CCT245737 (also known as SRA737) is the clinical development candidate closely related to the preclinical compound **CCT245232** and is the focus of the presented data.

## Comparative Performance Analysis

The efficacy of a CHK1 inhibitor is determined by its potency in inhibiting the target kinase and its selectivity over other kinases, which minimizes off-target effects. The following tables summarize the biochemical potency and cellular activity of CCT245737 in comparison to other well-characterized CHK1 inhibitors.

### Table 1: Biochemical Potency of CHK1 Inhibitors

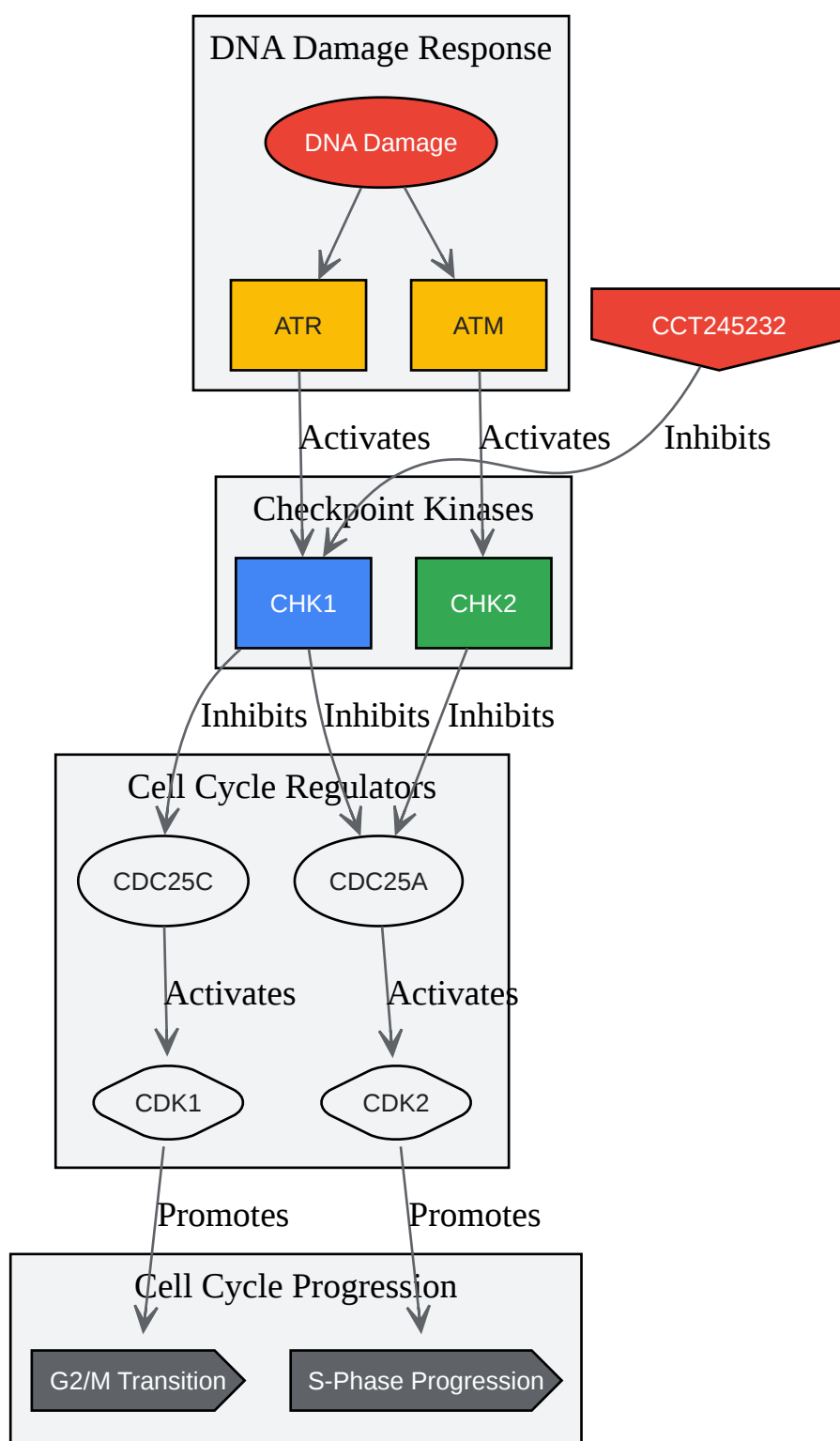
Compound	CHK1 IC <sub>50</sub> (nM)	CHK2 IC <sub>50</sub> (nM)	Selectivity (CHK2/CHK1)	Other Notable Kinase Targets (IC <sub>50</sub> < 1 μM)
CCT245737 (SRA737)	1.3 - 1.4[1][2][3][4]	2440 - 9030[3][5]	>1800-fold[3][5]	ERK8 (130 nM), PKD1 (298 nM), RSK1 (362 nM), RSK2 (361 nM) [1][5]
AZD7762	5[6][7]	5[6][7]	1-fold	CAM, Yes, Fyn, Lyn, Hck, Lck[7]
LY2603618	7	>7000	>1000-fold	PDK1 (893 nM)
MK-8776	3[8][9]	1500[9]	500-fold[8]	CDK2 (160 nM) [9]

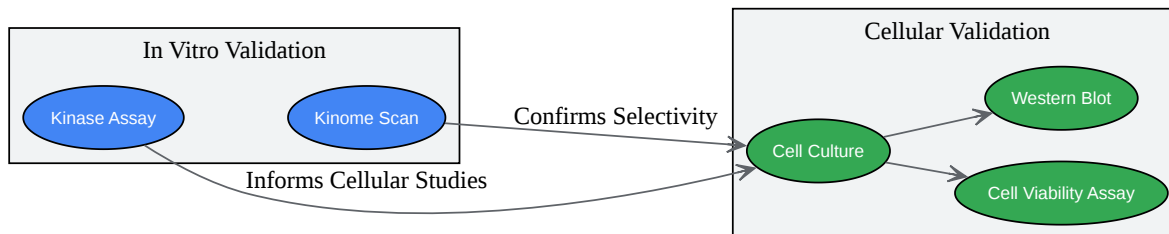
**Table 2: Cellular Activity of CHK1 Inhibitors**

Compound	Cell-Based CHK1 Inhibition (IC <sub>50</sub> , nM)	Cell Viability (GI <sub>50</sub> , μM)	Key Cellular Effects
CCT245737 (SRA737)	30 - 220 (G2 checkpoint abrogation)[2][5]	0.41 - 5.4[2]	Abrogates G2 checkpoint, enhances cytotoxicity of genotoxic agents.[2]
AZD7762	~10 (G2 checkpoint abrogation)[7]	Varies by cell line (e.g., 0.08 - 0.5 μM in neuroblastoma lines) [7]	Potent abrogation of S and G2 checkpoints. [6]
LY2603618	Not explicitly stated	Varies by cell line	Impairs DNA synthesis, leads to premature mitosis.
MK-8776	Not explicitly stated	Varies by cell line	Sensitizes leukemia cells to HDAC inhibitors.[10]

## Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental designs, the following diagrams were generated using Graphviz.





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